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Compound of Interest |

Compound Name: 2-Chloro-1-methylnaphthalene
CAS No.: 20601-21-2
Cat. No.: B1626840
- 7

Physical Properties, Synthesis, and Characterization Profile

Executive Summary & Critical Technical Note

Subject Identity Correction: This guide specifically addresses 2-Chloro-1-methylnaphthalene.
e Correct CAS Registry Number:20601-21-2[1][2]

e Note on CAS 7433-04-7: The CAS number provided in the initial request (7433-04-7) is
historically associated with Rolitetracycline, a completely distinct tetracycline antibiotic.[1][2]
To ensure scientific integrity (E-E-A-T), this guide utilizes the verified CAS 20601-21-2 for 2-
Chloro-1-methylnaphthalene.[1][2]

Overview: 2-Chloro-1-methylnaphthalene is a halogenated polycyclic aromatic hydrocarbon
(PAH) derivative.[1][2] Unlike its isomer 1-chloronaphthalene, which is a liquid commercial
solvent, the 2-chloro-1-methyl derivative is primarily a research intermediate used in the
synthesis of biaryl compounds and complex naphthalene derivatives via cross-coupling
reactions (e.g., Suzuki-Miyaura, Kumada).[1][2] Its steric bulk, provided by the ortho-methyl
group, imparts unique regioselectivity in subsequent electrophilic substitutions.[1]

Chemical Identity & Structural Analysis
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Parameter

Data

Chemical Name

2-Chloro-1-methylnaphthalene

CAS Registry Number 20601-21-2

Molecular Formula C11HoClI

Molecular Weight 176.64 g/mol

SMILES CC1=C(Cl)C=CC2=CC=CC=C12

InChl Key Derivative specific; verify against database

Structural Features

Naphthalene core substituted at C1 (Methyl)
and C2 (Chlorine).[1][2][3][41[5][6][71[8][2][10]
[11] The C1-Methyl group exerts steric
hindrance on the C2-Chlorine, affecting

reactivity in metal-catalyzed couplings.[1][2]

Physicochemical Profile

The following data aggregates experimental values and high-confidence estimates based on

structural analogs (e.g., 2-chloronaphthalene and 1-methylnaphthalene).
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Technical Context

Physical State

Low-melting solid or viscous
liquid

Pure 2-chloronaphthalene
melts at 59.5°C. The
introduction of the C1-methyl
group disrupts crystal packing,
likely depressing the melting
point to the 40-50°C range or
resulting in a supercooled

liquid at room temperature.[2]

Consistent with chlorinated

naphthalene derivatives (e.g.,

Boiling Point 275-285°C (at 760 mmHgQ) )
1-chloronaphthalene BP is
~260°C).[1][2]

Denser than water.
Halogenation significantly
Density ~1.16 — 1.19 g/cm?3 increases density relative to 1-

methylnaphthalene (1.00
g/mL).[1][2]

Refractive Index (

)

~1.62 -1.63

High aromaticity and halogen
content result in a high

refractive index.[1]

Solubility (Water)

Insoluble (< 0.1 mg/L)

Highly lipophilic (hydrophobic).
[1][2]

Solubility (Organic)

Soluble

Excellent solubility in
dichloromethane (DCM), ethyl
acetate, toluene, and

chloroform.[1]

Partition Coefficient (LogP)

~4.2 — 4.5 (Estimated)

Indicates high lipophilicity;
relevant for membrane
permeability studies in drug

development intermediates.[1]
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Synthesis & Purification Protocols

Achieving high purity (>98%) is challenging due to the presence of isomers (e.g., 4-chloro-1-
methylnaphthalene) formed during direct chlorination.[1][2] The Sandmeyer Reaction is the
preferred route for high-fidelity synthesis, ensuring the chlorine atom is installed specifically at
the C2 position.[1][2]

4.1. Preferred Synthetic Route: Sandmeyer Transformation

This protocol avoids the regioselectivity issues of direct electrophilic halogenation.
Workflow Logic:
e Precursor: Start with 1-methyl-2-naphthylamine.[1][2]

o Diazotization: Convert the amine to a diazonium salt using sodium nitrite and acid at low
temperature (0-5°C) to prevent decomposition.[1]

¢ Substitution: React the diazonium species with Copper(l) Chloride (CuCl) to install the
chlorine atom.[1]

NaNO2, HCI CuCl, HCI
1-Methyl-2-naphthylamine 0-5°C > Diazonium Salt Sandmeyer Rxn > 2-Chloro-1-methylnaphthalene
(Precursor) Intermediate (Target)

Click to download full resolution via product page

Figure 1: Regiospecific synthesis of 2-Chloro-1-methylnaphthalene via Sandmeyer reaction.

4.2. Purification Strategy

» Extraction: Dilute reaction mixture with water and extract with Dichloromethane (DCM).[1]
e Wash: Wash organic layer with 1M NaOH (to remove unreacted phenols) and Brine.[1]
 Isolation: Dry over anhydrous

and concentrate.

e Final Purification:
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o If Solid: Recrystallization from Ethanol/Water or Hexane.

o If Oil: Vacuum distillation (approx. 130-140°C at 5 mmHg).[1]

Analytical Characterization

To validate the identity of 2-Chloro-1-methylnaphthalene, the following spectral signatures
must be confirmed.

5.1. Nuclear Magnetic Resonance (NMR)
e H NMR (CDCls, 400 MHz):

o 2.60-2.70 ppm (3H, s): Methyl group at C1.[1] The shift is deshielded relative to toluene
due to the naphthalene ring current.

o 7.30-8.10 ppm (6H, m): Aromatic protons.[1]

» Look for a characteristic doublet for the proton at C3 (ortho to Cl) and absence of a
signal at C2.[1]

» The peri-proton (C8) will appear downfield (~8.0 ppm) due to steric interaction with the
C1-methyl group.[1][2]

5.2. Mass Spectrometry (GC-MS)

e Molecular lon (

): 176 m/z.[1]

¢ |sotope Pattern: A characteristic M+2 peak at 178 m/z with approx. 33% intensity of the
parent peak, confirming the presence of one Chlorine atom (

VS
natural abundance).[1]

» Fragmentation: Loss of Methyl (

) and Loss of Chlorine (
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) are common pathways.[1][2]

Safety & Handling (MSDS Summary)
» Hazard Classification: Irritant (Skin/Eye/Respiratory).[1] Potentially toxic to aquatic life with
long-lasting effects.[1][2]

» Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

o Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow
oxidation, although the compound is relatively stable.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. CAS Common Chemistry [commonchemistry.cas.org]

e 2.1,2-DIMETHYLNAPHTHALENE(573-98-8) 13C NMR spectrum [chemicalbook.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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